
9-Deazainosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Deazainosine: These compounds are characterized by a sugar group bonded through one carbon to another group via a C-glycosidic bond . This compound is structurally similar to inosine but lacks a nitrogen atom at the ninth position of the purine ring, which significantly alters its chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Deazainosine typically involves the condensation of a suitable sugar derivative with a purine base analog. One common method includes the use of a protected ribose derivative, which is reacted with a deazapurine base under acidic conditions to form the nucleoside . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of automated synthesis equipment and rigorous quality control measures to ensure consistency and safety in the final product .
Chemical Reactions Analysis
Types of Reactions: 9-Deazainosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Scientific Research Applications
Chemistry: In chemistry, 9-Deazainosine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has been shown to inhibit purine nucleoside phosphorylase, an enzyme involved in nucleotide metabolism . This inhibition can be useful in studying metabolic pathways and developing new therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, particularly in cancer treatment. Its ability to inhibit specific enzymes makes it a candidate for drug development aimed at targeting cancer cells .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a research tool in drug discovery .
Mechanism of Action
The mechanism of action of 9-Deazainosine involves its interaction with purine nucleoside phosphorylase, an enzyme that plays a crucial role in the purine salvage pathway . By inhibiting this enzyme, this compound disrupts the normal metabolism of nucleotides, leading to the accumulation of toxic metabolites in cells . This inhibition can induce cell death, particularly in rapidly dividing cells such as cancer cells .
Comparison with Similar Compounds
9-Deazaguanosine: Similar to 9-Deazainosine but with a guanine base instead of inosine.
5’-Deoxy-5’-Iodo-9-Deazainosine: A derivative with an iodine atom at the 5’ position, known for its potent inhibitory effects on purine nucleoside phosphorylase.
8-Aminoguanosine: Another purine analog with inhibitory effects on nucleotide metabolism.
Uniqueness: this compound is unique due to its specific inhibition of purine nucleoside phosphorylase and its structural modifications that confer distinct chemical and biological properties . Its ability to selectively target metabolic pathways makes it a valuable tool in both research and therapeutic applications .
Properties
CAS No. |
89458-19-5 |
|---|---|
Molecular Formula |
C11H13N3O5 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H13N3O5/c15-2-5-8(16)9(17)10(19-5)4-1-12-7-6(4)13-3-14-11(7)18/h1,3,5,8-10,12,15-17H,2H2,(H,13,14,18)/t5-,8-,9-,10+/m1/s1 |
InChI Key |
WKDMPDYUJKSXBW-KBHCAIDQSA-N |
Isomeric SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777894.png)
![(2S)-5-[(5R,7S,8R,9R)-8,9-dihydroxy-2,4-dioxo-7-(phosphonooxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonan-3-yl]-2-[hydroxy(hydroxymethyl)amino]pentanoic acid](/img/structure/B10777899.png)
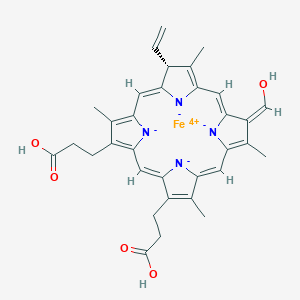
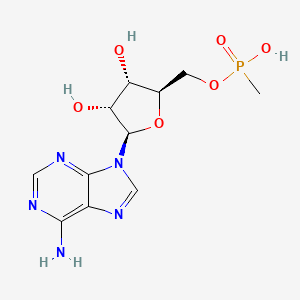
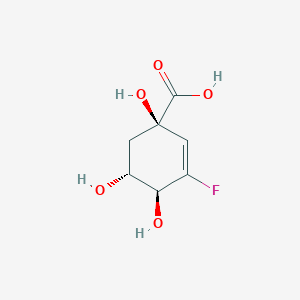

![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,6S)-4-amino-5,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B10777909.png)
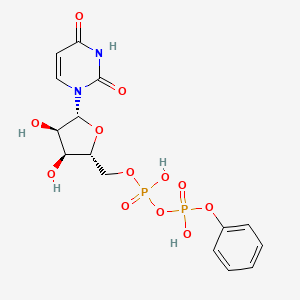

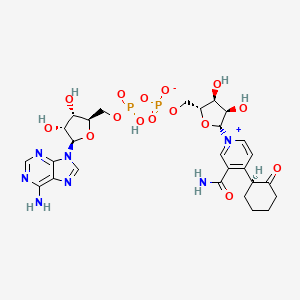
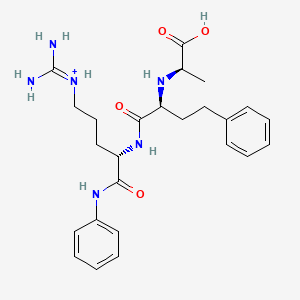
![N-[4-(2-{2-[3-(2-Bromo-acetylamino)-propionylamino]-3-hydroxy-propionylamino}-ethyl)-phenyl]-oxalamic acid](/img/structure/B10777940.png)
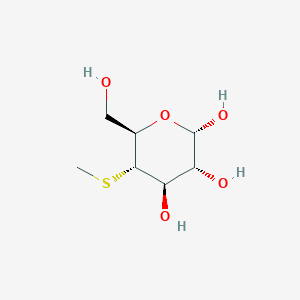
![[4R-(4alpha,5alpha,6alpha,7alpha)]-3,3'-{{Tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl]bis(methylene)]bis[N-1H-benzimidazol-2-ylbenzamide]](/img/structure/B10777972.png)
